molecular formula C9H12N2O B2853377 2-amino-N,5-dimethylbenzamide CAS No. 34810-84-9

2-amino-N,5-dimethylbenzamide

Cat. No.: B2853377
CAS No.: 34810-84-9
M. Wt: 164.208
InChI Key: ORLUQBZQYSXPGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as “2-amino-5-chloro-N,3-dimethylbenzamide”, has been reported. The synthesis process involves several steps including oxidation, substitution, and reactions with various reagents .

Scientific Research Applications

Synthesis and Optimization

  • Synthesis Processes: 2-amino-N,5-dimethylbenzamide and its derivatives have been synthesized through various processes, such as chlorination, oxidation, and ammonolysis. The optimization of process conditions like reaction temperature and reagent ratios is a key area of research (Zhang Zho, 2014). Additionally, improvements in synthesis techniques using alternative reagents have been reported (Lin Xue, 2013).

Chemical Properties and Analysis

  • Structural and Chemical Properties: Studies have investigated the rotational barriers around carbon-nitrogen bonds in N,N-dimethylbenzamides and the effects of structural properties on their reactivity. This includes quantum chemical calculations and dynamic NMR spectroscopy to understand these compounds' behavior (H. Karlsen et al., 2002). The proton affinity and the influence of substituents on these compounds have also been a subject of research, providing insights into their chemical behavior (H. Grützmacher & Anke Caltapanides, 1998).

Applications in Medical and Biological Research

  • Potential Therapeutic Applications: Some derivatives of this compound have been explored for their potential in medical applications. For instance, compounds like 4-amino-N-(2-(substituted amino)ethyl)-2,6-dimethylbenzamides have been synthesized for their potential as antiarrhythmic agents (D. Yung et al., 1972). Additionally, research into histone deacetylase (HDAC) inhibitors from the 2-aminobenzamide class has shown promise in treating neurodegenerative diseases like Friedreich’s ataxia (FRDA) (B. Shan et al., 2014).

Chemical Reactions and Interactions

  • Chemical Reactions and Interactions: The reactivity and interaction of N,N-dimethylbenzamide derivatives with other compounds have been a focus of research. This includes studies on reactions with active methylene compounds, amines, and the formation of heterocyclic compounds (T. Mukaiyama & Tatsuaki Yamaguchi, 1966), and investigations into intramolecular hydrogen bonding in substituted N,N-dimethylbenzamides (C. Fong, 1980).

Safety and Hazards

The safety data sheet for a similar compound, “4-Amino-N,N-dimethylbenzamide”, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-amino-N,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-3-4-8(10)7(5-6)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLUQBZQYSXPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.